Selective TXA₂ Synthase Inhibition Over Cyclooxygenase: Nictindole vs Indomethacin and Aspirin in Microsomal and Platelet Systems
In bovine seminal vesicle microsomes (BSVM), nictindole inhibited prostaglandin (PG) synthesis with an IC₅₀ of 5.9 µM, making it 60–180 times less potent than indomethacin as a PG synthetase inhibitor, yet still 10–30 times more potent than aspirin [1]. Crucially, in horse platelet microsomes (HPM), nictindole inhibited TXA₂ synthetase with IC₅₀ values ranging from 0.25 to 0.8 µM, conferring a 16–52 fold selectivity for TXA₂ synthase over COX [1]. At 1 µM, nictindole abolished TXA₂ generation by platelet homogenates without affecting PG production or prostacyclin (PGI₂) formation, demonstrating target‑specific inhibition that indomethacin and aspirin cannot achieve at any concentration [1].
| Evidence Dimension | Selectivity ratio (TXA₂ synthase IC₅₀ / COX IC₅₀) |
|---|---|
| Target Compound Data | Nictindole: TXA₂ synthase IC₅₀ 0.25–0.8 µM; COX IC₅₀ 5.9–17 µM; selectivity ratio 16–52 fold |
| Comparator Or Baseline | Indomethacin: potent COX inhibitor (IC₅₀ ~0.03 µM in BSVM); Aspirin: COX inhibitor; neither inhibits TXA₂ synthase directly |
| Quantified Difference | Nictindole is 16–52 times more potent against TXA₂ synthase than against COX, whereas indomethacin and aspirin inhibit COX but not TXA₂ synthase |
| Conditions | Bovine seminal vesicle microsomes (BSVM), ram seminal vesicle microsomes (RSVM), horse platelet microsomes (HPM); substrate 33 µM arachidonic acid |
Why This Matters
This selectivity profile makes nictindole the tool of choice for dissecting TXA₂-dependent pathways without the confounding pan‑prostanoid suppression inherent to COX inhibitors.
- [1] Gryglewski RJ, Zmuda A, Korbut R, Krecioch E, Bieroń K. Selective inhibition of thromboxane A2 biosynthesis in blood platelets. Nature. 1977;267(5612):627-628. doi:10.1038/267627a0. View Source
